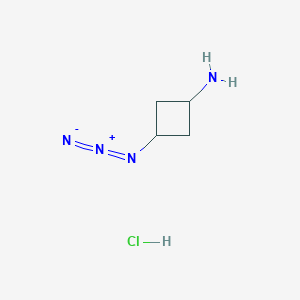
3-Azidocyclobutan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azidocyclobutan-1-amine;hydrochloride: is an organic compound that features an azide group attached to a cyclobutane ring, with an amine group at the first position. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound. Organic azides, such as 3-Azidocyclobutan-1-amine, are known for their high reactivity and versatility in various chemical reactions .
Applications De Recherche Scientifique
Chemistry:
Click Chemistry: 3-Azidocyclobutan-1-amine is used in click chemistry for the synthesis of 1,2,3-triazoles, which are important in drug discovery and materials science.
Biology:
Bioconjugation: The azide group can be used for bioconjugation reactions to label biomolecules with fluorescent tags or other probes.
Medicine:
Drug Development: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those containing triazole moieties.
Industry:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidocyclobutan-1-amine typically involves the following steps:
Formation of Cyclobutanone: The starting material, cyclobutanone, is prepared through the cyclization of 1,3-butadiene.
Amination: Cyclobutanone undergoes reductive amination with ammonia or a primary amine to form cyclobutan-1-amine.
Azidation: The amine group is then converted to an azide group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Industrial Production Methods: Industrial production of 3-Azidocyclobutan-1-amine;hydrochloride may involve large-scale batch or continuous flow processes. The key steps include:
Batch Process: The synthesis is carried out in large reactors where each step is performed sequentially.
Continuous Flow Process: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminium hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Rearrangement Reactions: The Curtius rearrangement involves the thermal decomposition of acyl azides to form isocyanates, which can further react to form ureas or carbamates.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for azidation reactions.
Lithium Aluminium Hydride (LiAlH₄): Used for reduction of azides to amines.
Palladium on Carbon (Pd/C): Used for catalytic hydrogenation.
Major Products:
1,2,3-Triazoles: Formed from cycloaddition reactions.
Primary Amines: Formed from reduction reactions.
Isocyanates: Formed from rearrangement reactions.
Mécanisme D'action
The mechanism of action of 3-Azidocyclobutan-1-amine;hydrochloride primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which can interact with various molecular targets. In reduction reactions, the azide group is converted to an amine, which can participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
Phenyl Azide: Another organic azide with similar reactivity but different structural properties.
Cyclobutylamine: Lacks the azide group, making it less reactive in certain chemical reactions.
Azidomethylcyclobutane: Similar structure but with an azidomethyl group instead of an azido group directly attached to the cyclobutane ring.
Uniqueness: 3-Azidocyclobutan-1-amine;hydrochloride is unique due to its combination of a cyclobutane ring and an azide group, providing a balance of ring strain and high reactivity. This makes it particularly useful in click chemistry and other applications requiring efficient and selective reactions .
Propriétés
IUPAC Name |
3-azidocyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c5-3-1-4(2-3)7-8-6;/h3-4H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQOAHDCENOICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N=[N+]=[N-])N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
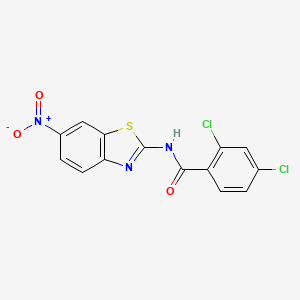
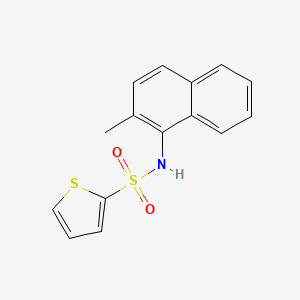
![4-(dimethylsulfamoyl)-N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2665729.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2665733.png)
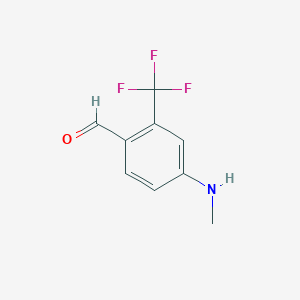
![methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2665739.png)
![4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline](/img/structure/B2665740.png)
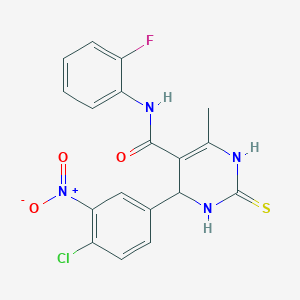
![N-(butan-2-yl)-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2665742.png)
![1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2665744.png)
![2-(2,5-dimethylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2665745.png)
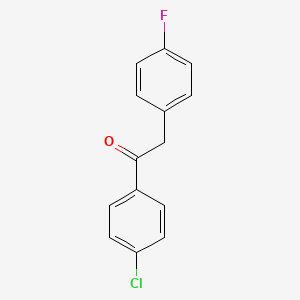
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2665749.png)
